![molecular formula C23H35N5O3 B2510220 1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide CAS No. 439111-76-9](/img/structure/B2510220.png)
1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H35N5O3 and its molecular weight is 429.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C23H35N5O3
- Molecular Weight : 425.56 g/mol
- Chemical Structure : The compound features a piperidine core with morpholino and anilino substitutions, which are critical for its biological interactions.
The compound has been studied primarily for its role as a kinase inhibitor , particularly targeting hematopoietic progenitor kinase 1 (HPK1). HPK1 is involved in various signaling pathways that regulate cell proliferation and survival. By inhibiting HPK1, the compound may modulate immune responses and exhibit anti-tumor activity.
Inhibition Studies
Research indicates that this compound can effectively inhibit HPK1 through the ubiquitin-proteasome pathway, leading to the degradation of specific substrates involved in cancer progression. This mechanism suggests potential applications in cancer therapy, particularly in hematological malignancies.
Antitumor Activity
Several studies have highlighted the antitumor effects of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., leukemia and lymphoma) demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cells.
- Mechanistic Insights : The compound induces apoptosis in cancer cells, evidenced by increased caspase activity and PARP cleavage, confirming its role in programmed cell death.
Immune Modulation
The compound has also shown promise in modulating immune responses:
- Cytokine Production : It enhances the production of pro-inflammatory cytokines, suggesting a role in activating immune pathways that could be beneficial in immunotherapy settings.
- T-cell Activation : Studies indicate that this compound may enhance T-cell proliferation and activation, potentially improving anti-tumor immunity.
Comparative Analysis with Other Compounds
Compound Name | Target | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HPK1 | 0.5 | Kinase inhibition |
Compound A | BRAF | 0.8 | Kinase inhibition |
Compound B | MEK | 1.2 | Kinase inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and characterization methods for 1-[2-(4-Morpholinoanilino)-2-oxoethyl]-4-piperidino-4-piperidinecarboxamide?
- Synthesis : A multi-step approach is typically employed. First, synthesize the piperidinecarboxamide core via condensation of 4-piperidinecarboxylic acid derivatives with appropriate amines. Next, introduce the morpholinoanilino moiety through nucleophilic acyl substitution using activated esters (e.g., chloroethyl oxalate) under inert conditions (N₂ atmosphere) .
- Characterization : Confirm structural integrity using 1H-NMR and 13C-NMR to resolve peaks for the morpholino (δ 2.5–3.5 ppm) and piperidine (δ 1.8–2.2 ppm) groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (±1 ppm accuracy) .
Q. Which analytical techniques are optimal for assessing purity and stability of this compound under varying storage conditions?
- Purity : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to achieve baseline separation of impurities. UV detection at 254 nm is recommended for aromatic and amide moieties .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS. Track hydrolysis of the oxoethyl linker and oxidation of the morpholino group .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against kinase targets?
- Assay Design : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™). Pre-incubate the compound (1–100 µM) with recombinant kinases (e.g., PI3K, mTOR) and ATP. Quantify residual kinase activity via luminescence. Include staurosporine as a positive control .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Cross-validate with orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .
Q. What structural modifications could enhance selectivity for specific GPCRs, and how should SAR studies be structured?
- SAR Strategy :
- Core Modifications : Replace the piperidine ring with azepane to assess flexibility impact.
- Substituent Effects : Vary the morpholino group to thiomorpholine or introduce electron-withdrawing groups (e.g., -CF₃) on the anilino ring.
- Assays : Test analogs in radioligand binding assays (e.g., 3H-labeled antagonists for dopamine D₂ receptors). Use molecular docking (AutoDock Vina) to correlate activity with predicted binding poses .
Q. How can computational modeling resolve contradictory data in target engagement studies?
- Approach : Perform molecular dynamics (MD) simulations (GROMACS) to analyze conformational stability of the compound-receptor complex. Compare binding free energies (MM-PBSA) across isoforms (e.g., PI3Kα vs. PI3Kγ) to explain selectivity discrepancies .
- Validation : Overlay simulation trajectories with cryo-EM structures (if available) to validate docking poses .
Q. What methodologies address discrepancies in cytotoxicity profiles observed across cell lines?
- Experimental Design :
- Use isogenic cell lines (e.g., wild-type vs. p53-null) to isolate genetic factors.
- Perform metabolomic profiling (LC-MS/MS) to identify off-target effects on pathways like glycolysis or oxidative phosphorylation .
- Apply Hill slope analysis to distinguish between specific vs. nonspecific cytotoxicity .
Q. What scale-up challenges arise during transition from lab-scale to pilot-scale synthesis, and how are they mitigated?
- Challenges : Poor yield in amide coupling steps due to inefficient mixing.
- Solutions : Implement continuous flow chemistry (microreactors) with immobilized coupling agents (e.g., HATU). Optimize residence time (≥5 min) and temperature (50–60°C) via design of experiments (DoE) .
Q. Which in vitro models are suitable for predicting human metabolic pathways and toxicity?
Propiedades
IUPAC Name |
1-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O3/c24-22(30)23(28-10-2-1-3-11-28)8-12-26(13-9-23)18-21(29)25-19-4-6-20(7-5-19)27-14-16-31-17-15-27/h4-7H,1-3,8-18H2,(H2,24,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKOCHXNTZOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.